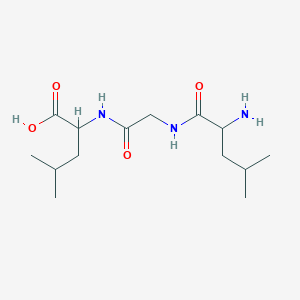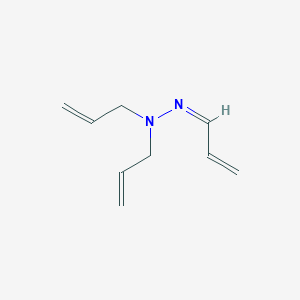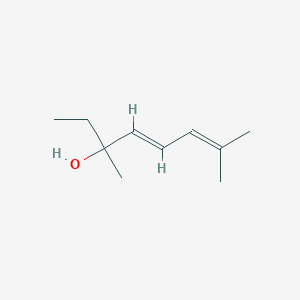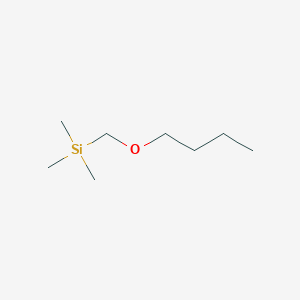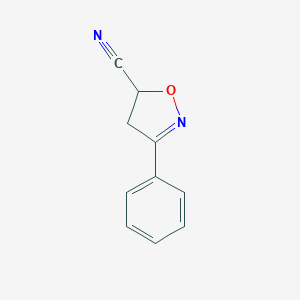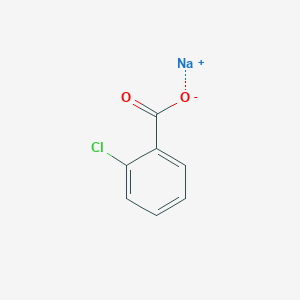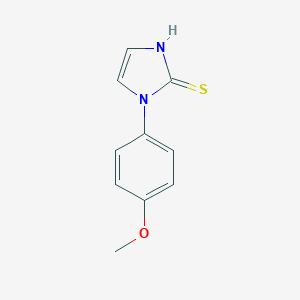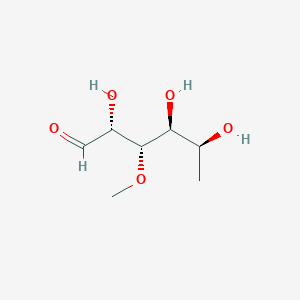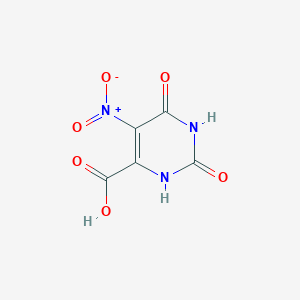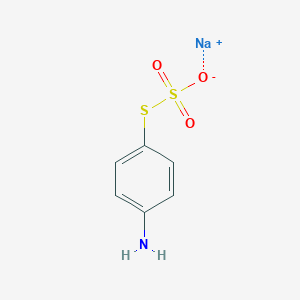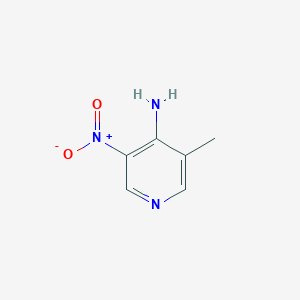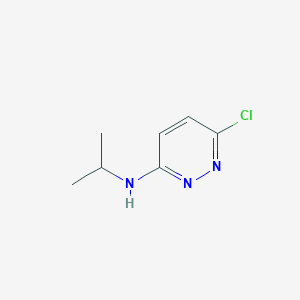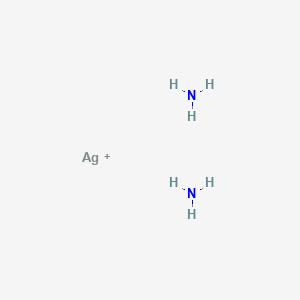
Dibenzo(c,p)chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(c,p)chrysene (DBcPc) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including diesel exhaust, cigarette smoke, and charbroiled food. DBcPc has been identified as a potent carcinogen and mutagen, and its exposure has been linked to the development of various types of cancer, including lung, bladder, and breast cancer.
Mechanism Of Action
Dibenzo(c,p)chrysene is metabolized in the body to form highly reactive intermediates that can bind to DNA and proteins, leading to the formation of adducts. These adducts can cause DNA damage and mutations, which can lead to the development of cancer. Dibenzo(c,p)chrysene has also been shown to induce oxidative stress, which can further contribute to DNA damage and cancer development.
Biochemical And Physiological Effects
Dibenzo(c,p)chrysene has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. Dibenzo(c,p)chrysene exposure has also been linked to changes in gene expression and alterations in cellular signaling pathways.
Advantages And Limitations For Lab Experiments
Dibenzo(c,p)chrysene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. It is a potent carcinogen and mutagen, and its effects can be easily measured in vitro and in vivo. However, Dibenzo(c,p)chrysene has some limitations for lab experiments, including its low solubility in water and its high toxicity.
Future Directions
There are several future directions for research on Dibenzo(c,p)chrysene. First, further studies are needed to elucidate the mechanisms of Dibenzo(c,p)chrysene-induced carcinogenesis and mutagenesis. Second, the development of novel strategies to prevent or reduce Dibenzo(c,p)chrysene exposure is needed to protect public health. Third, the identification of biomarkers for Dibenzo(c,p)chrysene exposure and its related diseases can aid in early detection and prevention. Finally, the development of new therapeutic approaches for Dibenzo(c,p)chrysene-related diseases is needed to improve patient outcomes.
Conclusion:
Dibenzo(c,p)chrysene is a potent carcinogen and mutagen that has been extensively studied due to its environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibenzo(c,p)chrysene is needed to better understand its effects on human health and to develop new strategies for prevention and treatment of Dibenzo(c,p)chrysene-related diseases.
Synthesis Methods
Dibenzo(c,p)chrysene can be synthesized through the Diels-Alder reaction between anthracene and benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The product is then purified through column chromatography to obtain pure Dibenzo(c,p)chrysene.
Scientific Research Applications
Dibenzo(c,p)chrysene has been extensively studied due to its carcinogenic and mutagenic properties. It has been used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Dibenzo(c,p)chrysene has also been used to investigate the role of oxidative stress and DNA damage in the development of cancer.
properties
CAS RN |
196-52-1 |
|---|---|
Product Name |
Dibenzo(c,p)chrysene |
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |
InChI Key |
RJXPMUHZQGSTIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
Other CAS RN |
196-52-1 |
synonyms |
DB(c,p)C dibenzo(c,p)chrysene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



